MPP dihydrochloride

作用机制

MPP 二盐酸盐充当雌激素受体 α 的选择性拮抗剂。它以高亲和力与受体结合,阻断受体的活性并阻止雌激素的作用。 这种机制对于研究雌激素受体在各种生物过程和疾病中的作用至关重要 .

生化分析

Biochemical Properties

MPP Dihydrochloride is known to interact with estrogen receptors, specifically ER alpha . It acts as a silent antagonist at ER alpha receptors, displaying over 200-fold selectivity for ER alpha over ER beta . This interaction with ER alpha influences various biochemical reactions within the cell.

Cellular Effects

This compound has significant effects on various types of cells. It has been observed to induce apoptosis in endometrial cancer cells and oLE cell lines . It also reverses the positive effects of beta-estradiol, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with ER alpha. As a silent antagonist, it prevents the activation of ER alpha, thereby influencing various cellular processes . This includes changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Metabolic Pathways

This compound is involved in the estrogen receptor pathway due to its interaction with ER alpha

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with ER alpha

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely influenced by its interactions with ER alpha

准备方法

合成路线和反应条件

MPP 二盐酸盐是由甲基吡唑三醇 (MPT),一种吡唑三醇,合成的 。合成涉及在受控条件下使 MPT 与适当的试剂反应以形成所需的化合物。 MPP 二盐酸盐在二甲基亚砜中的溶解度大于 10 毫摩尔 .

工业生产方法

虽然 MPP 二盐酸盐的具体工业生产方法没有得到广泛的记录,但该化合物通常是在研究实验室中使用标准有机合成技术生产的。 该化合物可用于各种数量的研究目的 .

化学反应分析

反应类型

MPP 二盐酸盐会发生多种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化。

还原: 可以进行还原反应以修饰化合物的结构。

常见的试剂和条件

涉及 MPP 二盐酸盐的反应中使用的常见试剂包括氧化剂、还原剂和各种溶剂,如二甲基亚砜。 这些反应的条件根据所需的结果而有所不同 .

形成的主要产物

涉及 MPP 二盐酸盐的反应形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能产生氧化衍生物,而取代反应可以产生各种取代化合物 .

科学研究应用

MPP 二盐酸盐由于其对雌激素受体的选择性调节而在科学研究中被广泛使用。一些关键应用包括:

化学: 研究雌激素受体调节剂的化学性质和反应。

生物学: 研究雌激素受体在细胞过程和信号通路中的作用。

相似化合物的比较

类似化合物

替洛隆二盐酸盐: 另一种雌激素受体调节剂,具有不同的选择性和效力。

葡萄糖胺硫酸盐: 在类似的研究环境中使用,但具有不同的化学性质。

隐绿原酸: 一种在雌激素受体研究中具有类似应用的化合物.

独特性

MPP 二盐酸盐的独特性在于它对雌激素受体 α 的高度选择性以及它诱导特定癌细胞系凋亡的能力。 这使其成为研究雌激素受体功能和开发靶向疗法的宝贵工具 .

属性

IUPAC Name |

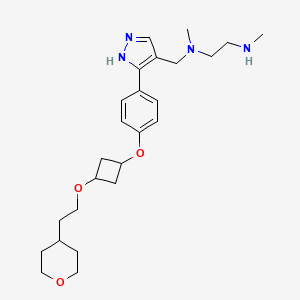

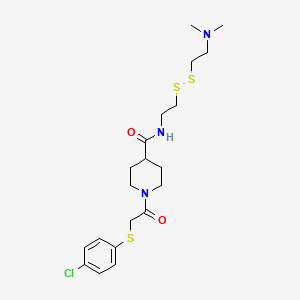

4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O3.2ClH/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31;;/h5-16,33-34H,2-4,17-20H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNPWVVRVSJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662768 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911295-24-4 | |

| Record name | Methylpiperidinopyrazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MPP dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary mechanism of action of MPP dihydrochloride?

A1: this compound functions as a selective antagonist for estrogen receptor alpha (ERα) [, , , , , , , , ]. This means it binds to ERα, preventing the natural ligand, 17β-estradiol (E2), from binding and activating the receptor. This blockade disrupts estrogen signaling pathways within the cell.

Q2: What are the downstream effects of this compound binding to ERα?

A2: this compound's antagonism of ERα leads to various downstream effects depending on the cell type and context. These effects include:

- Inhibition of cell proliferation: In ERα-positive endometrial cancer cells (RL95-2), this compound effectively inhibits cell proliferation [, ].

- Reduction in ERα activity and expression: Treatment with this compound has been shown to decrease the phosphorylation of ERα (p-ERα) and the ratio of p-ERα/ERα in RL95-2 cells []. This suggests reduced ERα activity. Additionally, some studies show this compound can downregulate ERα protein expression [].

- Modulation of apoptotic signaling: this compound can influence apoptotic pathways. For example, it can partially block the neuroprotective effects of E2 against microglia-induced neuronal injury []. In another study, it reversed E2's downregulation of Bax and caspase 3, suggesting an involvement in the mitochondrial apoptotic pathway [].

- Alteration of gene expression: this compound can impact the expression of ERα target genes. For instance, it enhances the anti-proliferative effects of altersolanol B, a compound that downregulates ERα target genes like cathepsin D and pS2 [].

Q3: Are there any studies investigating the potential use of this compound in treating specific diseases?

A3: While this compound is primarily used as a research tool to study ERα signaling, some studies suggest potential therapeutic applications:

- Endometrial cancer: The inhibitory effect of this compound on ERα-positive endometrial cancer cell proliferation suggests it could be investigated further as a potential therapeutic agent for this cancer type [, ].

- Benign Prostatic Hyperplasia (BPH): A study in rats indicated that this compound could potentially improve BPH in an obesity-induced model by reducing prostate weight, urinary frequency, and the expression of inflammatory cytokines [].

- Neuroprotection: While this compound itself might not be directly neuroprotective, understanding its interaction with E2 in the context of neuronal injury, particularly in conditions like spinal cord injury, could offer valuable insights for developing targeted therapies [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)